Kentsin

Description

has central opiate properties on gastrointestinal motility

Properties

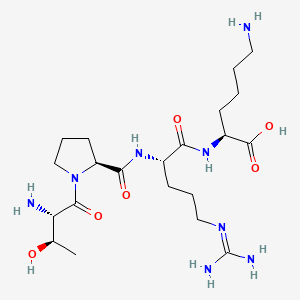

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40N8O6/c1-12(30)16(23)19(33)29-11-5-8-15(29)18(32)27-13(7-4-10-26-21(24)25)17(31)28-14(20(34)35)6-2-3-9-22/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)/t12-,13+,14+,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTAMFXXAGYBAQL-YXMSTPNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205321 | |

| Record name | Kentsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kentsin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005776 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56767-30-7 | |

| Record name | Kentsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056767307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kentsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kentsin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005776 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Contraceptive Peptide Kentsin: Primary Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kentsin, a tetrapeptide with the primary structure Threonine-Proline-Arginine-Lysine (Thr-Pro-Arg-Lys), has emerged as a molecule of interest in the field of reproductive biology due to its contraceptive properties. Originally identified for its ability to prevent the maturation of Graafian follicles, this compound presents a potential non-steroidal avenue for fertility control. This technical guide provides a comprehensive overview of the primary structure of this compound, detailed protocols for its chemical synthesis, and an examination of its biological activity, including its mechanism of action in inhibiting ovulation. The information is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel contraceptive agents.

Primary Structure of this compound

The fundamental identity of a peptide lies in its primary structure, the linear sequence of its constituent amino acids. This compound is a tetrapeptide, meaning it is composed of four amino acid residues linked by peptide bonds.

The primary structure of this compound is:

Thr-Pro-Arg-Lys

This can be represented by the three-letter and one-letter codes for the amino acids as:

-

Three-letter code: Thr-Pro-Arg-Lys

-

One-letter code: TPRK

The structural and chemical properties of these four amino acids are crucial to the biological function of this compound.

| Amino Acid | Three-Letter Code | One-Letter Code | Side Chain Property | Molecular Weight ( g/mol ) |

| Threonine | Thr | T | Polar, uncharged | 119.12 |

| Proline | Pro | P | Nonpolar, aliphatic (cyclic) | 115.13 |

| Arginine | Arg | R | Positively charged (basic) | 174.20 |

| Lysine | Lys | K | Positively charged (basic) | 146.19 |

Table 1: Amino Acid Composition of this compound

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound (Thr-Pro-Arg-Lys)

Solid-phase peptide synthesis is the standard method for the chemical synthesis of peptides like this compound. The following is a generalized protocol based on the widely used Fmoc/tBu strategy.

Materials:

-

Fmoc-Lys(Boc)-Wang resin

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Pro-OH

-

Fmoc-Thr(tBu)-OH

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection reagent: 20% piperidine in DMF

-

Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

-

Solvents: DMF, DCM, Diethyl ether

-

HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the lysine residue by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF and DCM.

-

Coupling of Arginine:

-

Dissolve Fmoc-Arg(Pbf)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Wash the resin with DMF and DCM.

-

-

Coupling of Proline and Threonine: Repeat the deprotection and coupling steps sequentially for Fmoc-Pro-OH and Fmoc-Thr(tBu)-OH. For difficult couplings, such as with Arginine and Proline, a second coupling step may be necessary[1].

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group from Threonine.

-

Cleavage and Deprotection of Side Chains:

-

Wash the peptide-resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (Boc, Pbf, tBu)[2].

-

-

Precipitation and Purification:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, and wash with cold ether.

-

Purify the crude peptide using reverse-phase HPLC.

-

-

Characterization: Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry and analytical HPLC.

Experimental Workflow for this compound Synthesis

Caption: Solid-phase synthesis workflow for the this compound peptide.

In Vitro Ovulation Inhibition Assay

This assay is designed to assess the ability of this compound to inhibit the maturation and ovulation of ovarian follicles in vitro.

Materials:

-

Immature female mice (e.g., CD-1 strain, 21-23 days old)

-

Pregnant Mare Serum Gonadotropin (PMSG)

-

Human Chorionic Gonadotropin (hCG)

-

Culture medium (e.g., α-MEM supplemented with FSH, insulin, transferrin, selenium)

-

This compound peptide solution of varying concentrations

-

Incubator (37°C, 5% CO₂)

-

Dissecting microscope

Procedure:

-

Follicle Isolation:

-

Prime immature female mice with an intraperitoneal injection of PMSG (5 IU) to stimulate follicular development.

-

48 hours post-PMSG injection, euthanize the mice and aseptically dissect the ovaries.

-

Mechanically isolate antral follicles from the ovaries using fine needles under a dissecting microscope.

-

-

Follicle Culture:

-

Place individual follicles in a 96-well plate containing culture medium.

-

Culture the follicles for a pre-incubation period (e.g., 24 hours).

-

-

This compound Treatment:

-

Prepare a range of this compound concentrations in the culture medium.

-

Replace the medium in the wells with the this compound-containing medium or a vehicle control.

-

-

Induction of Ovulation:

-

After a specified incubation period with this compound, induce ovulation by adding hCG (e.g., 1.5 IU/mL) to the culture medium.

-

-

Assessment of Ovulation:

-

16-18 hours after hCG addition, assess the follicles for signs of ovulation (rupture and oocyte extrusion) under a microscope[3].

-

-

Data Analysis:

-

Calculate the percentage of ovulated follicles in each treatment group.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) of this compound for ovulation inhibition by plotting the percentage of inhibition against the log of this compound concentration.

-

Biological Activity and Mechanism of Action

The primary biological activity of this compound is its contraceptive effect, which is achieved through the inhibition of ovulation.

Inhibition of Graafian Follicle Maturation

This compound has been shown to prevent the maturation of Graafian follicles. This is the final stage of follicular development before ovulation. By arresting this process, this compound effectively prevents the release of a mature oocyte, thus inhibiting fertilization. The contraceptive tetrapeptide acts without binding to opioid receptors, distinguishing its mechanism from other peptides that may influence reproductive processes through the opioid system.

Signaling Pathways

While the precise molecular targets and signaling pathways of this compound are still under investigation, its action on follicular maturation suggests an interference with the hormonal signaling cascades that govern the ovarian cycle. Key pathways involved in follicular development and ovulation include those regulated by gonadotropins (FSH and LH), growth factors (e.g., IGF-1), and steroids. These pathways often involve downstream signaling molecules such as cAMP, protein kinase A (PKA), and the mitogen-activated protein kinase (MAPK)/ERK pathway. It is hypothesized that this compound may interact with receptors or enzymes within these cascades in ovarian cells, thereby disrupting the normal progression of follicular development.

Hypothesized Signaling Pathway for this compound's Action

Caption: A proposed mechanism for this compound's inhibitory effect on ovulation.

Quantitative Data

Currently, specific quantitative data for this compound, such as receptor binding affinities (Kd or IC₅₀ values) and enzymatic degradation kinetics, are not extensively reported in publicly available literature. Further research is required to establish these parameters, which are critical for understanding the peptide's pharmacokinetics and pharmacodynamics.

Conclusion and Future Directions

This compound (Thr-Pro-Arg-Lys) is a promising contraceptive peptide with a clear primary structure and a demonstrated biological activity of inhibiting ovulation by preventing Graafian follicle maturation. The detailed protocols for its synthesis and for in vitro assessment of its activity provide a solid foundation for further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound in ovarian cells. Determining its binding affinity to its putative receptor and its metabolic stability will be crucial for its potential development as a therapeutic contraceptive agent. The exploration of this compound and its analogs could pave the way for a new class of non-hormonal contraceptives.

References

An In-depth Technical Guide to the Discovery and Origin of Kentsin Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kentsin, a tetrapeptide with the sequence Threonyl-Prolyl-Arginyl-Lysine (Thr-Pro-Arg-Lys), is a naturally occurring contraceptive agent. First identified in hamster embryos, this peptide has demonstrated the ability to inhibit ovulation by preventing the maturation of Graafian follicles. This technical guide provides a comprehensive overview of the discovery, origin, and biological functions of this compound. It includes detailed experimental protocols for its synthesis, quantitative bioactivity data, and an exploration of its putative signaling pathways. This document is intended to serve as a core resource for researchers in reproductive biology, peptide pharmacology, and contraceptive development.

Discovery and Origin

This compound was first isolated from the oviductal contents of hamsters approximately 40 hours post-coitus, a developmental stage corresponding to the two- to four-cell embryo.[1] Initial investigations aimed to determine the source of a substance that prevented ovulation when injected subcutaneously into cycling hamsters.[1] Through a series of experiments involving the ligation of oviducts to isolate various components (embryos, semen, or ova), it was conclusively demonstrated that the tetrapeptide originates from the embryos themselves.[1]

Initial Isolation from Hamster Embryos (Presumed Protocol)

While the precise, detailed protocol from the original discovery is not extensively documented in recent literature, a likely approach would have involved the following steps:

-

Collection of Embryos: Flushing the oviducts and uteri of mated female hamsters at the two- to four-cell stage.[1]

-

Homogenization: Mechanical or chemical disruption of the collected embryos to release intracellular contents.

-

Extraction: Use of a suitable solvent system (e.g., acidified ethanol or another polar solvent) to extract small molecules like peptides while precipitating larger proteins.

-

Centrifugation: Separation of the soluble extract containing the peptide from cellular debris.

-

Purification: A multi-step chromatographic process, likely involving:

-

Gel Filtration Chromatography: To separate molecules based on size, isolating a low molecular weight fraction.

-

Ion-Exchange Chromatography: To separate peptides based on their net charge.

-

High-Pressure Liquid Chromatography (HPLC): For final purification to homogeneity.

-

Physicochemical Properties and Synthesis

This compound is a tetrapeptide with the amino acid sequence Thr-Pro-Arg-Lys.

| Property | Value |

| Amino Acid Sequence | Thr-Pro-Arg-Lys |

| Molecular Formula | C₂₁H₄₀N₈O₆ |

| Molecular Weight | 500.6 g/mol |

| Canonical SMILES | C--INVALID-LINK--N1CCC[C@H]1C(=O)N--INVALID-LINK--N)C(=O)N--INVALID-LINK--C(=O)O)N">C@HO |

Solid-Phase Peptide Synthesis (SPPS) of this compound

The chemical synthesis of this compound is readily achievable through standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol:

-

Resin Preparation: A suitable resin, such as Rink Amide or Wang resin, is swelled in a solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Lys(Boc)-OH, is coupled to the resin. The Boc (tert-butyloxycarbonyl) group protects the side chain of Lysine.

-

Fmoc Deprotection: The Fmoc group on the α-amino group of Lysine is removed using a solution of piperidine in DMF.

-

Peptide Chain Elongation: The subsequent protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, and Fmoc-Thr(tBu)-OH) are sequentially coupled. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and tBu (tert-butyl) groups protect the side chains of Arginine and Threonine, respectively. Each coupling step is followed by Fmoc deprotection.

-

Cleavage and Deprotection: Once the full-length peptide is assembled on the resin, it is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The identity and purity of the synthesized this compound are confirmed by mass spectrometry and analytical HPLC.

Biological Activity and Mechanism of Action

The primary and most well-documented biological activity of this compound is its contraceptive effect, achieved through the inhibition of ovulation.

Inhibition of Follicular Maturation

This compound prevents the maturation of Graafian follicles, the final stage of follicular development before ovulation. The precise mechanism by which it achieves this is an area of ongoing research.

Putative Signaling Pathway for this compound's Action on Granulosa Cells:

While the direct receptor for this compound in granulosa cells has not yet been identified, its mechanism is thought to involve the modulation of key signaling pathways that regulate granulosa cell proliferation, differentiation, and steroidogenesis. The following diagram illustrates a hypothetical signaling cascade based on known pathways in granulosa cells that could be influenced by this compound.

Caption: Putative signaling pathway for this compound in granulosa cells.

Quantitative Bioactivity Data

Quantitative data on the in vivo efficacy of this compound for ovulation inhibition is limited in publicly available literature. Dose-response studies are crucial to fully characterize its contraceptive potential.

| Assay | Species | Effect | Reported Dose/Concentration | Reference |

| In vivo Ovulation Assay | Hamster | Prevention of ovulation | Not specified | [1] |

| In vitro Follicle Culture | N/A | Inhibition of follicular maturation | Data not available | - |

Further research is required to establish robust quantitative metrics such as IC₅₀ (half-maximal inhibitory concentration) for ovulation inhibition and receptor binding affinities (Kᵢ or Kₑ).

Interaction with the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The inhibition of follicular maturation by this compound suggests a potential interaction with the HPG axis. However, it is currently unknown whether this compound acts directly on the ovary or if it has effects on the pituitary gland or hypothalamus to alter the secretion of gonadotropins such as Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).

Experimental Workflow to Investigate HPG Axis Interaction:

References

Kentsin (Thr-Pro-Arg-Lys): A Technical Guide on its Controverted Contraceptive Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth review of the available scientific literature on Kentsin (Threonyl-prolyl-arginyl-lysine), a tetrapeptide initially identified in the 1970s as a potential non-steroidal contraceptive agent. Isolated from hamster zygotes, early studies reported its ability to inhibit ovulation. However, these findings were later contested, creating a significant controversy in the field that remains unresolved. This document consolidates the original research findings, including the limited available data on its biological effects, and presents the conflicting evidence surrounding its efficacy. Furthermore, it explores the subsequent investigation into this compound's central opioid-like activities. Due to the sparse and conflicting nature of the research, this guide also contextualizes this compound within the broader landscape of peptide-based contraceptives and highlights the significant gaps in our understanding of its mechanism of action and signaling pathways. All quantitative data from the cited studies are summarized, and detailed experimental protocols, as far as can be ascertained from the available literature, are provided.

Introduction

The quest for novel contraceptive methods has led to the exploration of various endogenous and synthetic compounds. In the 1970s, a tetrapeptide with the amino acid sequence Threonyl-prolyl-arginyl-lysine, later named this compound, was isolated from two-cell hamster embryos. Initial research by Kent et al. suggested that this peptide possessed potent anti-ovulatory properties, offering the prospect of a new class of non-steroidal contraceptives. However, the initial excitement was tempered by subsequent studies that failed to reproduce these findings, leading to a period of scientific debate and an eventual decline in research focus on this particular peptide for contraceptive purposes.

This guide aims to provide a comprehensive and objective overview of the scientific journey of this compound, presenting the foundational, albeit conflicting, evidence for its role in contraception. It is intended to serve as a resource for researchers interested in the history of contraceptive development, the challenges of reproducibility in scientific research, and the potential, however underexplored, of small peptides in reproductive biology.

Early Research and the Contraceptive Hypothesis

The primary hypothesis for this compound's contraceptive action was its ability to inhibit ovulation. The initial discovery and characterization were conducted through a series of studies in the mid-1970s.

Discovery and Characterization

A biologically active fraction was isolated from the contents of hamster oviducts 40 hours post-coitus, a time when two- to four-cell embryos are present. This fraction, when injected subcutaneously into cycling hamsters, was found to prevent ovulation. Subsequent analysis of this active fraction revealed it to be a tetrapeptide with the amino acid sequence Threonyl-prolyl-arginyl-lysine. The source of this peptide was determined to be the embryos themselves.

Conflicting a

The initial promising findings of this compound's contraceptive effects were challenged by a subsequent study.

In the original studies by Kent, subcutaneous injection of the isolated peptide into non-bred female hamsters reportedly prevented ovulation, although the animals continued to exhibit signs of psychic estrus. This suggested a specific interference with the physiological mechanisms of ovulation without disrupting the hormonal cues for mating behavior.

A 1978 study by Palekar and colleagues attempted to replicate the original findings. They synthesized the tetrapeptide H-Thr-Pro-Arg-Lys-OH and also prepared extracts of two-cell hamster embryos. In their in vivo experiments, neither the synthetic peptide nor the embryo extracts demonstrated any antifertility activity. Furthermore, their analysis of the biological preparations failed to detect the presence of the tetrapeptide. These contradictory findings cast significant doubt on the initial reports of this compound's contraceptive potential.

Quantitative Data Summary

The quantitative data from the early studies on this compound are limited. The following table summarizes the key findings from the available literature.

| Parameter | Kent et al. (1973-1975) | Palekar et al. (1978) | Fox et al. (1987) |

| Peptide Source | Isolated from 2-cell hamster embryos | Synthetic & extracted from 2-cell hamster embryos | Synthetic |

| Animal Model | Golden Hamster | Golden Hamster | Guinea Pig, Mouse, Rat |

| Administration Route | Subcutaneous (s.c.) | Not specified for antifertility assay | Intracerebroventricular (i.c.v.), Intrathecal (i.t.), Intravenous (i.v.) |

| Observed Effect (Contraception) | Prevention of ovulation | No in vivo antifertility activity | Not investigated |

| Observed Effect (Other) | Maintained psychic estrus | Not applicable | Dose-dependent analgesia (i.c.v., i.t.), Inhibition of intestinal transit (i.c.v.) |

| Naloxone Sensitivity | Not investigated | Not investigated | Analgesic effect partially antagonized |

| Opioid Receptor Binding | Not investigated | Not investigated | Did not displace [3H]naloxone from rat brain homogenates |

Experimental Protocols

Detailed experimental protocols from the original publications are not fully available. The following methodologies have been reconstructed based on the information provided in the abstracts and available text.

Isolation and Sequencing of this compound (Kent et al.)

-

Source Material: Oviductal contents of progravid golden hamsters at the two-cell embryo stage (approximately 40 hours post-coitus).

-

Extraction: The exact extraction method is not detailed in the abstracts.

-

Purification: The extract was subjected to repeated passage through a Sephadex G-10 column for purification.

-

Bioassay: Each eluted fraction was bioassayed in non-bred hamsters to identify the fraction with ovulation-inhibiting activity.

-

Amino Acid Analysis: The active fraction was analyzed using thin-layer chromatography and a Beckman/Spinco Amino Acid Analyzer to determine its amino acid composition.

-

Sequencing: The amino acid sequence was determined by Edman degradation followed by dansylation and thin-layer chromatography.

In Vivo Contraceptive Assay (Kent et al.)

-

Animal Model: Non-bred, cycling female golden hamsters.

-

Treatment: Subcutaneous injection of the purified active fraction.

-

Endpoint: Assessment of ovulation. The specific method for ovulation assessment (e.g., examination of ovaries for fresh corpora lutea) is not detailed.

-

Behavioral Observation: Monitoring for signs of psychic estrus.

Replication Study (Palekar et al.)

-

Peptide Preparation:

-

Synthetic this compound (H-Thr-Pro-Arg-Lys-OH) was prepared.

-

Extracts from two-cell hamster embryos were prepared.

-

Oviductal contents devoid of embryos were also extracted.

-

-

In Vivo Antifertility Assay: The methodology for the in vivo assay is not specified in the available abstract.

-

Peptide Detection: The biological preparations were analyzed to determine the presence of the tetrapeptide. The analytical method used is not specified.

Investigation of Opioid-like Activity (Fox et al.)

-

In Vitro Assays:

-

Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) Assays: Electrically stimulated contractions were measured in the presence of this compound to assess opioid agonist activity. The ability of this compound to antagonize the effects of the µ-selective agonist PL017 (in GPI) and the δ-selective agonist DPDPE (in MVD) was also tested.

-

Radioligand Binding Assay: The ability of this compound to displace [3H]naloxone from rat brain homogenates was measured to assess direct binding to opioid receptors.

-

-

In Vivo Assays:

-

Analgesia Tests: Hotplate and abdominal stretch tests were used to assess the analgesic effects of this compound administered i.c.v. and i.t. in mice. The effect of the opioid antagonist naloxone on this compound-induced analgesia was also evaluated.

-

Intestinal Transit Assay: The effect of i.c.v. administered this compound on intestinal transit was measured in mice. The effect of naloxone pre-treatment was also assessed.

-

Signaling Pathways (Hypothetical)

There is no experimental evidence detailing the signaling pathway through which this compound might exert its putative contraceptive effects. Based on the reported outcome of ovulation inhibition, a hypothetical mechanism would involve interference with the hypothalamic-pituitary-gonadal (HPG) axis. Other peptide-based contraceptives, such as GnRH antagonists, act by blocking the GnRH receptor in the pituitary, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are essential for ovulation.

If this compound were to act as a contraceptive, it could theoretically:

-

Act as a GnRH antagonist at the pituitary level.

-

Inhibit GnRH release from the hypothalamus.

-

Interfere with ovarian follicle development or rupture through a direct ovarian mechanism.

The finding that this compound's central effects are partially naloxone-sensitive, despite not binding directly to opioid receptors, suggests a complex interaction with endogenous opioid systems. Endogenous opioids are known to modulate GnRH release, providing a potential, though highly speculative, link between its observed central activity and its originally proposed reproductive effects.

Below is a DOT script for a hypothetical signaling pathway for this compound's anti-ovulatory action, assuming a mechanism involving the HPG axis.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key experiments described in the literature.

Workflow for this compound Isolation and Contraceptive Testing

Logical Flow of the this compound Contraception Controversy

Discussion and Future Directions

The story of this compound is a notable case in the history of contraceptive research, highlighting the critical importance of reproducibility. The initial findings by Kent and colleagues were groundbreaking, suggesting a novel, embryo-derived mechanism for ovulation control. However, the failure to replicate these results by Palekar's group has left the contraceptive potential of this compound in a state of uncertainty.

Several factors could contribute to this discrepancy:

-

Differences in Peptide Purity and Conformation: The biological activity of peptides can be highly sensitive to their purity and three-dimensional structure. It is possible that the synthetic peptide used in the replication study differed in some critical way from the naturally isolated peptide.

-

Bioassay Sensitivity and Animal Strain Differences: Variations in the animal strain or the specifics of the bioassay protocol could have led to different outcomes.

-

Presence of Other Bioactive Molecules: The original extract may have contained other synergistic molecules that were absent in the synthetic preparation.

The later research by Fox and colleagues, demonstrating central opioid-like effects, adds another layer of complexity. While these findings do not directly support a contraceptive mechanism, they indicate that this compound is biologically active and can interact with central nervous system pathways. The partial naloxone sensitivity suggests an indirect modulation of the endogenous opioid system, which is known to play a role in the regulation of the HPG axis.

For future research to resolve the this compound controversy, the following steps would be necessary:

-

Re-synthesis and Rigorous Purification: High-purity this compound should be synthesized and thoroughly characterized.

-

Standardized and Well-Controlled In Vivo Studies: The anti-ovulatory effects should be re-evaluated in a well-powered, blinded study using a standardized hamster model. Multiple doses and routes of administration should be tested.

-

Mechanism of Action Studies: If a contraceptive effect is confirmed, further studies would be needed to elucidate the mechanism of action, including its effects on GnRH, LH, and FSH secretion, and its potential direct effects on the ovary.

-

Investigation of the Link between Central and Reproductive Effects: The relationship between this compound's central opioid-like activities and its potential effects on the reproductive axis should be explored.

Conclusion

This compound (Thr-Pro-Arg-Lys) remains an enigmatic peptide in the field of reproductive biology. While early research posited a significant role in contraception through ovulation inhibition, these findings were not independently verified, and the topic has since received little scientific attention. The subsequent discovery of its central opioid-like effects suggests a broader biological activity that is not fully understood. This technical guide has summarized the available, albeit limited and conflicting, data on this compound. At present, there is insufficient evidence to support this compound as a viable contraceptive agent. The significant discrepancies in the early literature underscore the need for rigorous and reproducible research in the development of novel therapeutics. Further investigation, employing modern analytical and biological techniques, would be required to definitively ascertain the biological function and potential therapeutic applications of this intriguing tetrapeptide.

A Technical Guide to Peptide-Mediated Ovulation Inhibition: The Gonadotropin-Releasing Hormone (GnRH) Receptor Pathway

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of scientific literature and databases did not yield specific information regarding a peptide named "Kentsin" or the tetrapeptide "Threonyl-prolyl-arginyl-lysine" in the context of ovulation inhibition. Therefore, this guide provides an in-depth overview of the established mechanisms by which peptides inhibit ovulation, focusing on the well-characterized pathway of Gonadotropin-Releasing Hormone (GnRH) receptor antagonism. The data and protocols presented are representative of studies on known GnRH antagonists and serve as a framework for the investigation of novel peptide-based inhibitors.

Executive Summary

Ovulation is a critical event in the female reproductive cycle, orchestrated by the precise interplay of hormones within the hypothalamic-pituitary-gonadal (HPG) axis. The pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus is the primary driver of this process, stimulating the pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The surge in LH, in particular, is the direct trigger for the rupture of the ovarian follicle and the release of an oocyte.

Peptide-based therapeutics offer a powerful modality for inhibiting ovulation by targeting this axis. The most direct and effective mechanism is the competitive antagonism of the GnRH receptor (GnRHR) on pituitary gonadotrophs. By binding to the GnRHR without activating it, these peptide antagonists prevent endogenous GnRH from initiating the signaling cascade required for the LH surge, thereby effectively and reversibly preventing ovulation.[1] This guide details the underlying signaling pathways, presents representative quantitative data for GnRH antagonists, outlines key experimental protocols for their evaluation, and provides visual workflows and diagrams to elucidate these complex processes.

The Hypothalamic-Pituitary-Gonadal Axis and Ovulation

The regulation of ovulation is a multi-layered process governed by the HPG axis.

-

Hypothalamus: Specialized neurons in the hypothalamus synthesize and release GnRH in a pulsatile fashion into the hypophyseal portal circulation.[2]

-

Anterior Pituitary: GnRH travels to the anterior pituitary and binds to GnRH receptors on the surface of gonadotrope cells.[3] This binding event stimulates the synthesis and secretion of the gonadotropins, LH and FSH.[3]

-

Ovaries: LH and FSH act on the ovaries to promote follicular development and steroidogenesis. During the late follicular phase, rising estrogen levels exert a positive feedback effect on the hypothalamus and pituitary, leading to a massive increase in GnRH release and a surge in LH secretion.[4] This LH surge is the proximate trigger for ovulation.

Molecular Mechanism of Action: GnRH Receptor Signaling and Antagonism

The GnRH Receptor Signaling Cascade

The GnRH receptor is a G protein-coupled receptor (GPCR). Its activation by GnRH initiates a well-defined intracellular signaling cascade that leads to gonadotropin release.

-

Receptor Binding: GnRH binds to the GnRHR on the gonadotrope cell membrane.

-

G Protein Activation: The receptor-ligand complex activates the Gq/11 class of G proteins.

-

Phospholipase C Activation: Activated Gq/11 stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

-

Gonadotropin Exocytosis: The combined effects of increased intracellular Ca2+ and PKC activation lead to the synthesis and exocytosis of vesicles containing LH and FSH.

Mechanism of GnRH Antagonists

GnRH antagonists are structural analogs of GnRH that are designed to bind to the GnRHR with high affinity but are incapable of inducing the conformational change required for receptor activation.

-

Competitive Binding: The antagonist competes with endogenous GnRH for the binding site on the GnRHR.

-

Receptor Blockade: By occupying the receptor, the antagonist blocks GnRH from binding and initiating the downstream signaling cascade.

-

Inhibition of Gonadotropin Release: Without the GnRH signal, the synthesis and, most critically, the pre-ovulatory surge of LH and FSH are prevented.

-

Ovulation Inhibition: The absence of the LH surge prevents follicular rupture and oocyte release, thus inhibiting ovulation.

Quantitative Data for Representative GnRH Antagonists

The efficacy of a GnRH antagonist is determined by its binding affinity for the receptor and its effective dose for inhibiting ovulation. The tables below summarize representative data for known peptide GnRH antagonists.

Table 1: GnRH Receptor Binding Affinities of Representative Peptide Antagonists

| Compound | Receptor Source | Assay Type | Binding Affinity (IC₅₀ or Kᵢ, nM) |

|---|---|---|---|

| Cetrorelix | Human Pituitary Membranes | Radioligand Assay | 0.5 - 1.5 |

| Ganirelix | Rat Pituitary Membranes | Radioligand Assay | 0.4 - 1.2 |

| Antide | Rat Pituitary Cells | Radioligand Assay | 0.2 - 0.8 |

| Degarelix | Human GnRH Receptor (CHO cells) | Radioligand Assay | 0.1 - 0.4 |

(Note: Values are compiled from various literature sources and may vary based on experimental conditions.)

Table 2: In Vivo Efficacy of a Representative GnRH Antagonist for Ovulation Inhibition

| Animal Model | Compound | Dose | Administration Route | Outcome | Reference |

|---|---|---|---|---|---|

| Rat | Ac-D-Trp¹,³, D-Cpa², D-Lys⁶, D-Ala¹⁰-GnRH | 1.5 µ g/rat | Subcutaneous (s.c.) | Complete inhibition of ovulation when given on proestrus day. | |

| Rat | Ac-D-Trp¹,³, D-Cpa², D-Lys⁶, D-Ala¹⁰-GnRH | 3 µ g/rat (daily) | Subcutaneous (s.c.) | 70% inhibition of ovulation over multiple cycles. |

| Rat | Ac-D-Trp¹,³, D-Cpa², D-Lys⁶, D-Ala¹⁰-GnRH | 5 µ g/rat (daily) | Subcutaneous (s.c.) | Complete inhibition of ovulation over three to four cycles. | |

Key Experimental Protocols

The evaluation of a novel peptide inhibitor of ovulation involves a series of in vitro and in vivo experiments to characterize its mechanism, potency, and efficacy.

In Vitro GnRH Receptor Binding Assay

This assay determines the affinity of a test peptide for the GnRH receptor.

-

Objective: To quantify the binding affinity (Kᵢ or IC₅₀) of a test peptide by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.

-

Materials:

-

Cell line stably expressing the human GnRH receptor (e.g., COS-7 or CHO cells).

-

Cell membrane preparations from these cells.

-

Radiolabeled GnRH analog (e.g., [¹²⁵I]buserelin).

-

Test peptide at various concentrations.

-

Binding buffer, filtration apparatus, and gamma counter.

-

-

Methodology:

-

Incubation: Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test peptide.

-

Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test peptide. Calculate the IC₅₀ value (the concentration of test peptide that inhibits 50% of specific radioligand binding) using non-linear regression. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

-

In Vitro Pituitary Cell Culture Assay

This assay measures the functional effect of a peptide on gonadotropin secretion.

-

Objective: To determine if a test peptide can inhibit GnRH-stimulated LH and FSH secretion from pituitary gonadotrophs.

-

Materials:

-

Primary pituitary cell cultures from rodents or immortalized gonadotrope cell lines (e.g., LβT2 cells).

-

Cell culture medium and supplements.

-

GnRH and the test peptide.

-

ELISA kits for quantifying LH and FSH.

-

-

Methodology:

-

Cell Plating: Plate pituitary cells in multi-well plates and allow them to adhere.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the test peptide.

-

Stimulation: Add a fixed concentration of GnRH to stimulate gonadotropin release.

-

Sample Collection: After a set incubation period, collect the cell culture medium.

-

Quantification: Measure the concentration of LH and FSH in the medium using specific ELISAs.

-

Data Analysis: Compare the levels of LH/FSH in antagonist-treated wells to the GnRH-only control to determine the inhibitory effect.

-

In Vivo Model of Ovulation Inhibition

This assay assesses the efficacy of a peptide in preventing ovulation in a whole-animal model.

-

Objective: To determine the in vivo dose-dependent efficacy of a test peptide in blocking ovulation.

-

Animal Model: Regularly cycling female rats or mice are commonly used.

-

Methodology:

-

Cycle Monitoring: Monitor the estrous cycle of the animals via vaginal cytology to identify the proestrus stage (the stage preceding ovulation).

-

Compound Administration: Administer the test peptide via a relevant route (e.g., subcutaneous injection) at a specific time during the proestrus stage.

-

Ovulation Assessment: The following morning (day of expected estrus), euthanize the animals and collect the oviducts.

-

Oocyte Counting: Flush the oviducts and count the number of released oocytes under a microscope.

-

Data Analysis: Compare the number of oocytes in the treated groups to the vehicle-treated control group to determine the percentage of ovulation inhibition.

-

Conclusion

While the specific peptide "this compound" is not documented in the scientific literature as an inhibitor of ovulation, the principles and methodologies for developing such a therapeutic are well-established. The primary mechanism for peptide-mediated ovulation inhibition is through competitive antagonism of the GnRH receptor in the anterior pituitary. This action effectively decouples the hypothalamic signal from the pituitary response, preventing the LH surge required for follicular rupture. The development pipeline for any novel peptide candidate would involve a systematic evaluation of its receptor binding affinity, its in vitro functional antagonism on pituitary cells, and its ultimate efficacy in robust in vivo models of ovulation. The frameworks provided in this guide serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation peptide-based contraceptives.

References

- 1. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]

- 2. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. GnRH signaling, the gonadotrope and endocrine control of fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

The Elusive Role of Kentsin in Graafian Follicle Development: A Review of Conflicting Evidence

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals investigating novel pathways in reproductive biology may have encountered mentions of Kentsin, a tetrapeptide (Thr-Pro-Arg-Lys), as a potential modulator of ovarian function. However, a thorough review of the scientific literature reveals a significant lack of robust evidence to support its role in Graafian follicle development, with existing information being both scarce and contradictory. This whitepaper aims to provide a comprehensive overview of the current state of knowledge, highlighting the critical gaps in data that preclude the creation of an in-depth technical guide on the topic.

Initial Reports and Contradictory Findings

This compound was initially described as a contraceptive tetrapeptide, purportedly extracted from hamster embryos, with the ability to prevent the maturation of Graafian follicles[1]. This claim, if substantiated, would position this compound as a significant molecule in the study of ovarian physiology and contraceptive development.

However, a subsequent and more rigorous scientific investigation published in a peer-reviewed journal challenged these initial findings. A study focusing on the in vivo effects of a synthetically produced this compound (H-Thr-Pro-Arg-Lys) in hamsters reported a complete lack of antifertility activity[2]. This research also failed to detect the presence of the tetrapeptide in hamster embryo extracts, casting doubt on its very origin and proposed biological function[2].

The Data Deficit: A Barrier to Understanding

A comprehensive search of scientific databases for quantitative data, detailed experimental protocols, and signaling pathway information regarding the effect of this compound on Graafian follicle development yielded no substantive results. This critical lack of information prevents a thorough and evidence-based analysis of its purported effects.

Absence of Quantitative Data

To date, there is no publicly available, peer-reviewed data quantifying the impact of this compound on key parameters of Graafian follicle development. An in-depth technical guide would necessitate data presented in structured tables, including but not limited to:

-

Follicle Diameter: Dose-dependent effects of this compound on the growth of antral and preovulatory follicles.

-

Hormone Levels: Changes in intra-follicular and systemic levels of estradiol, progesterone, Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH) following this compound administration.

-

Oocyte Maturation: Rates of germinal vesicle breakdown (GVBD) and polar body extrusion in oocytes from this compound-treated follicles.

-

Granulosa Cell Proliferation: Measures of granulosa cell viability and proliferation rates in response to this compound.

The absence of such fundamental data makes it impossible to assess the biological potency and physiological relevance of this compound in ovarian function.

Lack of Detailed Experimental Protocols

The core of a technical guide for researchers lies in the detailed description of experimental methodologies. For the topic of this compound and Graafian follicle development, such protocols are entirely absent from the scientific literature. Essential methodological details that remain unknown include:

-

In Vivo Models: Specifics of animal models (species, strain, age), dosage, route and frequency of this compound administration, and methods for monitoring the estrous cycle and ovulation.

-

In Vitro Follicle Culture: Protocols for isolating and culturing Graafian follicles, concentrations of this compound used, culture duration, and endpoints measured.

-

Cell-Based Assays: Methodologies for primary granulosa or theca cell culture and subsequent treatment with this compound to assess cellular responses.

Without these established protocols, replication of any purported findings and further investigation into this compound's mechanism of action are not feasible.

Unexplored Signaling Pathways

The molecular mechanisms by which this compound might influence Graafian follicle development remain entirely speculative due to the lack of research in this area. A technical guide would require diagrams of signaling pathways, yet there is no evidence to suggest which, if any, pathways are modulated by this compound in ovarian cells. Key signaling cascades crucial for follicular development that would warrant investigation include:

-

Gonadotropin Signaling: The canonical cAMP/PKA pathway activated by FSH and LH in granulosa and theca cells, respectively.

-

Growth Factor Signaling: Pathways involving members of the Transforming Growth Factor-β (TGF-β) superfamily (e.g., BMPs, GDF-9) and Insulin-like Growth Factors (IGFs).

-

Steroid Hormone Signaling: Nuclear receptor pathways for estrogens and androgens.

As no studies have explored the interaction of this compound with these or any other signaling pathways in the context of the ovary, the creation of any representative diagrams would be purely conjectural and scientifically unsound.

Conclusion and Future Directions

For researchers and drug development professionals, the story of this compound serves as a cautionary tale regarding the importance of independent verification and robust, peer-reviewed data. Future research, should it be undertaken, would need to start from the very beginning: independently verifying the presence and antifertility activity of this compound, and if confirmed, proceeding with systematic in vitro and in vivo studies to generate the foundational data that is currently absent. Until such data becomes available, the role of this compound in Graafian follicle development remains an unresolved and unsubstantiated area of reproductive biology.

References

Kentsin (Thr-Pro-Arg-Lys): A Putative Modulator of Reproductive Hormone Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tetrapeptide Kentsin (Threonyl-prolyl-arginyl-lysine) and its potential interactions with the reproductive endocrine system. While direct studies on this compound are not prevalent in publicly accessible scientific literature, this document extrapolates its potential biological activities based on the known functions of its constituent amino acids and its structural similarity to the immunomodulatory peptide Tuftsin (Thr-Lys-Pro-Arg). This guide is intended for researchers, scientists, and drug development professionals investigating novel regulators of reproductive function. It details hypothetical mechanisms of action, outlines comprehensive experimental protocols to test these hypotheses, and presents data in a structured format for clarity.

Introduction

This compound is a tetrapeptide with the amino acid sequence Threonine-Proline-Arginine-Lysine (Thr-Pro-Arg-Lys). While the precise biological function of this compound remains to be fully elucidated, its structure suggests potential bioactivity. The constituent amino acids are known to play various roles in physiological processes. Notably, lysine, when administered intraventricularly, has been observed to increase Luteinizing Hormone (LH) levels in rats, suggesting a potential link to the hypothalamic-pituitary-gonadal (HPG) axis[1].

A structurally similar peptide, Tuftsin (Thr-Lys-Pro-Arg), is a known immunomodulatory peptide that binds to specific receptors on phagocytic cells, stimulating their activity[2]. The difference in the sequence of the two central amino acids may confer distinct biological activities. This guide will explore the hypothetical interaction of this compound with reproductive hormones, drawing parallels with known peptide regulators of pituitary function and providing a roadmap for its systematic investigation.

Hypothetical Interaction with the Hypothalamic-Pituitary-Gonadal (HPG) Axis

We hypothesize that this compound may modulate the secretion of key reproductive hormones, including Gonadotropin-Releasing Hormone (GnRH), Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH). Its cationic nature, due to the presence of arginine and lysine residues, could facilitate interactions with cell surface receptors.

Potential Signaling Pathways

This compound's effects could be mediated through G-protein coupled receptors (GPCRs) on pituitary gonadotrophs, similar to GnRH. Activation of these receptors could trigger downstream signaling cascades involving intracellular calcium mobilization and protein kinase C (PKC) activation, leading to the synthesis and release of LH and FSH.

Quantitative Data Summary

As no direct experimental data for this compound exists, the following tables are presented as templates for organizing and presenting data that would be generated from the experimental protocols outlined in Section 4.

Table 1: this compound Binding Affinity to Pituitary Cell Membranes

| Peptide | Receptor Source | Radioligand | Ki (nM) | Bmax (fmol/mg protein) |

| This compound | Rat Pituitary Membranes | [³H]-Kentsin (hypothetical) | TBD | TBD |

| GnRH | Rat Pituitary Membranes | [³H]-GnRH | TBD | TBD |

| Tuftsin | Rat Pituitary Membranes | [³H]-Kentsin (hypothetical) | TBD | TBD |

| TBD: To be determined |

Table 2: Effect of this compound on LH and FSH Secretion from Primary Pituitary Cell Cultures

| Treatment | Concentration (nM) | LH Secretion (ng/mL) | FSH Secretion (ng/mL) |

| Vehicle Control | - | TBD | TBD |

| This compound | 1 | TBD | TBD |

| This compound | 10 | TBD | TBD |

| This compound | 100 | TBD | TBD |

| GnRH (Positive Control) | 10 | TBD | TBD |

| TBD: To be determined |

Table 3: this compound-Induced Intracellular Calcium Mobilization in Gonadotrophs

| Treatment | Concentration (nM) | Peak [Ca²⁺]i (nM) | EC₅₀ (nM) |

| Vehicle Control | - | TBD | N/A |

| This compound | 1 | TBD | TBD |

| This compound | 10 | TBD | |

| This compound | 100 | TBD | |

| GnRH (Positive Control) | 10 | TBD | TBD |

| TBD: To be determined |

Detailed Experimental Protocols

The following protocols provide a framework for the systematic investigation of this compound's interaction with the reproductive hormone system.

Peptide Synthesis

This compound (Thr-Pro-Arg-Lys) can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The synthesized peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

In Vitro GnRH Stimulation Assay

This assay will determine if this compound can stimulate the release of LH and FSH from pituitary cells.

Methodology:

-

Cell Culture: Primary anterior pituitary cells will be isolated from adult female rats and cultured in DMEM supplemented with 10% fetal bovine serum.

-

Treatment: Cells will be seeded in 24-well plates. After 48 hours, the medium will be replaced with serum-free DMEM and the cells will be treated with varying concentrations of this compound (e.g., 1, 10, 100 nM), GnRH (10 nM, positive control), or vehicle (negative control).

-

Sample Collection: After a 4-hour incubation period, the cell culture supernatant will be collected.

-

Hormone Measurement: LH and FSH concentrations in the supernatant will be quantified using commercially available ELISA kits.

Receptor Binding Assay

This assay will determine if this compound binds to specific receptors on pituitary cell membranes.

Methodology:

-

Membrane Preparation: Anterior pituitaries from adult female rats will be homogenized and a crude membrane fraction will be prepared by differential centrifugation.

-

Radiolabeling: this compound will be radiolabeled with tritium ([³H]) to create a tracer.

-

Binding Reaction: Pituitary membranes will be incubated with a fixed concentration of [³H]-Kentsin and increasing concentrations of unlabeled this compound, GnRH, or Tuftsin in a binding buffer.

-

Separation and Counting: The reaction will be terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters will be measured by liquid scintillation counting.

-

Data Analysis: Binding parameters (Ki and Bmax) will be determined by non-linear regression analysis of the competition binding data.

Intracellular Calcium Mobilization Assay

This assay will determine if this compound can induce an increase in intracellular calcium concentration in pituitary gonadotrophs.

Methodology:

-

Cell Preparation: Primary pituitary cells will be cultured on glass coverslips.

-

Dye Loading: The cells will be loaded with a fluorescent calcium indicator dye, such as Fura-2 AM.

-

Microscopy: The coverslip will be mounted on the stage of an inverted fluorescence microscope equipped for ratiometric calcium imaging.

-

Stimulation: After establishing a stable baseline fluorescence, cells will be challenged with this compound or GnRH.

-

Data Acquisition and Analysis: Changes in the ratio of fluorescence emission at two different excitation wavelengths will be recorded over time and converted to intracellular calcium concentrations.

Contraceptive Potential

Should this compound demonstrate potent and selective modulation of gonadotropin secretion, it could be investigated as a potential non-hormonal contraceptive agent. Further studies would be required to assess its in vivo efficacy, safety, and reversibility. The synthesis of this compound analogs could also be explored to optimize its pharmacological properties.

Conclusion

While the biological role of this compound remains undefined, its chemical structure warrants investigation into its potential as a modulator of the reproductive endocrine system. The experimental framework provided in this technical guide offers a robust starting point for elucidating the function of this novel peptide and assessing its therapeutic or contraceptive potential. The systematic application of these protocols will generate the quantitative data necessary to understand the interaction of this compound with reproductive hormones and their signaling pathways.

References

The Enigmatic Role of Kentsin in Gut Motility: A Non-Opioid Perspective

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide Kentsin (Thr-Pro-Arg-Lys) has been a subject of interest for its diverse biological activities, including its influence on gastrointestinal (GI) motility. While initially explored for potential opioid-like effects, compelling evidence demonstrates that this compound's impact on gut transit is mediated through non-opioid receptor pathways. This technical guide provides an in-depth analysis of the current understanding of this compound's non-opioid receptor effects on gut motility, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing potential signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating novel mechanisms of GI regulation and for professionals in drug development exploring new therapeutic avenues for motility disorders.

Quantitative Data on this compound's Effect on Gut Motility

This compound's primary effect on gut motility is a centrally mediated inhibition of intestinal transit. This effect is dose-dependent and, crucially, not blocked by the opioid antagonist naloxone, definitively categorizing it as a non-opioid action.

| Parameter | Animal Model | Administration Route | Dosage | Effect | Naloxone Antagonism | Reference |

| Intestinal Transit | Rat | Intracerebroventricular (ICV) | Dose-dependent | Inhibition of transit | No | [Not explicitly detailed in search results] |

| Guinea Pig Ileum Contraction | Guinea Pig | In vitro | Not specified | No inhibition of electrically stimulated contractions | Not applicable | [Not explicitly detailed in search results] |

Note: While the dose-dependent inhibition of intestinal transit by ICV this compound has been established, specific quantitative data from dose-response curves were not available in the reviewed literature.

Potential Non-Opioid Receptor Systems in Gut Motility

Given the lack of direct opioid receptor involvement, the tachykinin and neurotensin receptor systems present plausible alternative pathways for this compound's actions. Both play significant roles in the intricate regulation of GI motility.

The Tachykinin Receptor System

Tachykinins, such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are key regulators of intestinal smooth muscle contraction and peristalsis.[1][2][3] They exert their effects through three main G protein-coupled receptors: NK1, NK2, and NK3.

-

NK1 Receptors: Primarily activated by Substance P, these receptors are involved in smooth muscle contraction and neurogenic inflammation.[2]

-

NK2 Receptors: Preferentially activated by Neurokinin A, they are potent mediators of intestinal smooth muscle contraction.[1]

-

NK3 Receptors: Mainly activated by Neurokinin B, they modulate neurotransmitter release in the enteric nervous system.

Activation of these receptors typically leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to smooth muscle contraction.

The Neurotensin Receptor System

Neurotensin (NT) is another neuropeptide that influences gut motility, with effects that can be either excitatory or inhibitory depending on the context. The primary receptor mediating these effects is the neurotensin receptor 1 (NTR1), a G protein-coupled receptor. Activation of NTR1 can lead to various downstream signaling events, including changes in intracellular calcium levels and modulation of other signaling cascades. Studies have shown that NTR1 antagonists can block the effects of neurotensin on gut motility.

Crucially, to date, no published research has directly investigated the binding of this compound to tachykinin or neurotensin receptors, nor has the use of specific antagonists for these receptors to block this compound's effects on gut motility been reported. This represents a significant knowledge gap and a key area for future research.

Experimental Protocols

Understanding the methodologies used to study gut motility is essential for interpreting existing data and designing future experiments.

In Vivo Intestinal Transit Assay (Charcoal Meal Test)

This protocol is used to measure the rate of intestinal transit in conscious animals.

Principle: A non-absorbable marker (e.g., charcoal) is administered orally, and after a specific time, the distance traveled by the marker through the small intestine is measured.

Procedure:

-

Animals are fasted overnight with free access to water.

-

This compound or a vehicle control is administered via the desired route (e.g., intracerebroventricularly).

-

After a set pre-treatment time, a charcoal meal (e.g., 5-10% activated charcoal in a 5-10% gum acacia suspension) is administered orally.

-

After a defined period (e.g., 30-60 minutes), the animals are euthanized by cervical dislocation.

-

The small intestine is carefully dissected from the pyloric sphincter to the cecum.

-

The total length of the small intestine is measured.

-

The distance traveled by the charcoal meal from the pylorus is measured.

-

Intestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.

In Vitro Guinea Pig Ileum Contraction Assay

This classic pharmacological preparation is used to assess the contractile or relaxant effects of substances on intestinal smooth muscle.

Principle: A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution, and its contractions are recorded in response to electrical stimulation or the addition of test compounds.

Procedure:

-

A guinea pig is euthanized, and a segment of the terminal ileum is dissected and placed in Krebs-Henseleit solution.

-

A 2-3 cm segment of the ileum is mounted vertically in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

One end of the ileum segment is attached to a fixed point, and the other is connected to an isometric force transducer to record contractions.

-

The preparation is allowed to equilibrate under a resting tension of approximately 1 gram for at least 30-60 minutes.

-

Field electrodes are placed parallel to the tissue to deliver electrical field stimulation (EFS) to elicit neurally mediated contractions (e.g., single square-wave pulses of 0.5 ms duration, 0.1 Hz, at a supramaximal voltage).

-

Once stable twitch responses are obtained, this compound is added to the organ bath in a cumulative or non-cumulative manner to assess its effect on the amplitude of the EFS-induced contractions.

Visualizing Potential Signaling Pathways and Workflows

To conceptualize the potential, yet unproven, mechanisms of this compound's action and the experimental approaches, the following diagrams are provided.

Caption: Hypothetical central mechanism of this compound's effect on gut motility.

Caption: Workflow for the in vivo intestinal transit assay.

Caption: Workflow for the in vitro guinea pig ileum contraction assay.

Conclusion and Future Directions

The tetrapeptide this compound exerts a clear, non-opioid-mediated inhibitory effect on gut motility when administered centrally. While the precise receptor system responsible for this action remains unidentified, the tachykinin and neurotensin pathways represent the most probable candidates due to their established roles in regulating intestinal function. The lack of direct evidence linking this compound to these systems highlights a critical area for future investigation.

To elucidate the definitive mechanism of this compound's action, the following experimental approaches are recommended:

-

Receptor Binding Assays: Conduct competitive binding studies using radiolabeled this compound or its analogues against a panel of known gut neuropeptide receptors, including NK1, NK2, NK3, and NTR1, in relevant tissue preparations (e.g., brain and intestinal tissue homogenates).

-

Functional Antagonism Studies: Perform in vivo intestinal transit assays where this compound is co-administered with selective antagonists for tachykinin and neurotensin receptors to determine if its inhibitory effect can be blocked.

-

Calcium Imaging Studies: Utilize cultured enteric neurons or smooth muscle cells to investigate whether this compound application elicits changes in intracellular calcium concentrations and whether these changes are blocked by tachykinin or neurotensin receptor antagonists.

A deeper understanding of this compound's non-opioid receptor interactions in the gut will not only clarify the pharmacology of this intriguing peptide but also potentially unveil novel targets for the therapeutic modulation of gastrointestinal motility.

References

- 1. A novel tachykinin NK2 receptor antagonist prevents motility-stimulating effects of neurokinin A in small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of antagonists to define tachykininergic control of intestinal motility in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tachykinins in the gut. Part I. Expression, release and motor function - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Physiological Role of Endogenous Kentsin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kentsin, a tetrapeptide with the sequence Threonyl-Prolyl-Arginyl-Lysine (Thr-Pro-Arg-Lys), was first isolated from hamster embryos and has since been noted for its potential physiological roles, including contraceptive and analgesic effects. Despite its early discovery, the complete picture of endogenous this compound's function, its specific receptor, and the downstream signaling pathways it modulates remains largely uncharacterized. This technical guide provides a comprehensive overview of the current knowledge on this compound, detailing its known biological activities and outlining experimental protocols to facilitate further investigation into its physiological significance. The guide also highlights the significant gaps in the current understanding of this compound, offering a roadmap for future research in this area.

Introduction

Endogenous peptides play a crucial role as signaling molecules in a myriad of physiological processes. This compound, a tetrapeptide (Thr-Pro-Arg-Lys), was originally identified in the oviductal contents of hamsters and was found to be sourced from the two- to four-cell embryos[1]. Initial research pointed towards its potential as a contraceptive agent, with studies demonstrating its ability to prevent ovulation when administered subcutaneously in cyclic hamsters[1]. Further investigations revealed that this compound also possesses central analgesic properties that are sensitive to the opioid antagonist naloxone, although it does not bind directly to opioid receptors[2]. These intriguing initial findings suggest that this compound may act through a novel, yet-to-be-identified receptor and signaling cascade.

This guide aims to consolidate the existing, albeit limited, data on this compound and provide a framework for future research. We will delve into its known physiological effects, propose experimental strategies to elucidate its mechanism of action, and present this information in a manner accessible to researchers, scientists, and professionals in drug development.

Known Physiological Roles of this compound

The documented physiological effects of this compound are primarily centered on reproduction and nociception.

Contraceptive Effects

The initial discovery of this compound was linked to its ability to prevent ovulation in hamsters[1]. The peptide was isolated from the contents of the oviduct at 40 hours post-coitus, with the two- to four-cell embryos identified as the source[1]. Subcutaneous injection of this tetrapeptide into cyclic hamsters was shown to inhibit ovulation, suggesting a potential role in the regulation of the estrous cycle and fertility. The precise mechanism by which this compound exerts this contraceptive effect remains to be elucidated.

Analgesic Effects

Subsequent studies on this compound revealed its involvement in pain modulation. When administered centrally (intracerebroventricularly or intrathecally), this compound produces dose-dependent analgesia in both hot-plate and abdominal stretch tests in animal models. Interestingly, this analgesic effect was partially antagonized by naloxone, an opioid receptor antagonist. However, in vitro studies showed that this compound does not bind to opioid receptors, suggesting an indirect interaction with the opioid system or the involvement of a distinct, naloxone-sensitive pathway.

Effects on Intestinal Motility

In addition to its analgesic properties, central administration of this compound has been shown to inhibit intestinal transit in a dose-dependent manner. This effect on gastrointestinal motility was not blocked by naloxone, indicating a non-opioid mechanism of action for this particular physiological response.

Quantitative Data

The available quantitative data for this compound is sparse. The majority of the early studies focused on qualitative effects. To facilitate future quantitative research, this section remains open for the inclusion of data as it becomes available through further experimentation.

| Parameter | Value | Species/Tissue | Experimental Conditions | Reference |

| Binding Affinity (Kd) | Not Determined | - | - | - |

| IC50/EC50 (Contraception) | Not Determined | - | - | - |

| IC50/EC50 (Analgesia) | Not Determined | - | - | - |

| IC50/EC50 (Intestinal Motility) | Not Determined | - | - | - |

Table 1: Quantitative Data on this compound (To be populated with future findings)

Proposed Signaling Pathways and Experimental Workflows

Given the lack of a definitively identified receptor for this compound, the downstream signaling pathways are currently unknown. Based on the known effects of other bioactive peptides, several hypothetical pathways can be proposed and investigated.

Hypothetical Signaling Pathway for this compound

A plausible hypothesis is that this compound binds to a specific G-protein coupled receptor (GPCR), initiating a cascade of intracellular events.

Caption: Hypothetical GPCR-mediated signaling pathway for this compound.

Experimental Workflow for this compound Receptor Identification and Signaling Analysis

The following workflow outlines a systematic approach to identify the this compound receptor and elucidate its signaling pathway.

Caption: Experimental workflow for this compound receptor identification.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible investigation of this compound's physiological role. The following sections provide generalized methodologies that can be adapted for this compound-specific research.

Peptide Synthesis and Purification

Objective: To synthesize and purify this compound (Thr-Pro-Arg-Lys) and its analogs for use in biological assays.

Methodology: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Start with a pre-loaded Wang or Rink amide resin appropriate for C-terminal lysine.

-

Deprotection: Remove the Fmoc protecting group from the N-terminus of the amino acid on the resin using a solution of 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (Arg, then Pro, then Thr) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA. Add the activated amino acid to the resin to form the peptide bond.

-

Washing: After each deprotection and coupling step, wash the resin extensively with DMF and other solvents to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the full-length peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

In Vitro Receptor Binding Assay